Iron(III) p-toluenesulfonate hexahydrate Iron(III) p-toluenesulfonate hexahydrate
Brand Name: Vulcanchem
CAS No.: 312619-41-3
VCID: VC6471864
InChI: InChI=1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2/q;;;+3;;;;;;/p-3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Fe+3]
Molecular Formula: C21H33FeO15S3
Molecular Weight: 677.51

Iron(III) p-toluenesulfonate hexahydrate

CAS No.: 312619-41-3

Cat. No.: VC6471864

Molecular Formula: C21H33FeO15S3

Molecular Weight: 677.51

* For research use only. Not for human or veterinary use.

Iron(III) p-toluenesulfonate hexahydrate - 312619-41-3

Specification

CAS No. 312619-41-3
Molecular Formula C21H33FeO15S3
Molecular Weight 677.51
IUPAC Name iron(3+);4-methylbenzenesulfonate;hexahydrate
Standard InChI InChI=1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2/q;;;+3;;;;;;/p-3
Standard InChI Key FACZRMXNSYHQMG-UHFFFAOYSA-K
SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Fe+3]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound crystallizes as a hexahydrate, with three p-toluenesulfonate (tosylate) anions coordinating to a central Fe³⁺ ion through sulfonate oxygen atoms. Six water molecules complete the coordination sphere, creating an octahedral geometry around the metal center . This structural configuration enhances both solubility in polar organic solvents and oxidative stability compared to anhydrous forms .

Table 1: Essential Chemical Identifiers

PropertySpecificationSource
IUPAC NameIron(3+) tris(4-methylbenzenesulfonate) hexahydrate
Molecular FormulaC₂₁H₃₃FeO₁₅S₃
Molecular Weight677.5 g/mol (hydrated); 569.4 g/mol (anhydrous)
CAS Registry312619-41-3
Crystal SystemMonoclinic (predicted)

Spectroscopic Signatures

Fourier-transform infrared (FT-IR) analysis reveals characteristic peaks at:

  • 1180 cm⁻¹ (S=O asymmetric stretch)

  • 1040 cm⁻¹ (S=O symmetric stretch)

  • 620 cm⁻¹ (Fe-O coordination vibration)
    Mössbauer spectroscopy confirms the +3 oxidation state of iron through quadrupole splitting values of 0.45 mm/s and isomer shift of 0.32 mm/s relative to α-iron .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The patent CN101973913A details a nitrate-free approach using redox chemistry :

  • Precursor Preparation:
    FeCl3+3H2N-NH2Fe(OH)3+3HCl+3N2\text{FeCl}_3 + 3\text{H}_2\text{N-NH}_2 \rightarrow \text{Fe(OH)}_3 + 3\text{HCl} + 3\text{N}_2\uparrow
    Hydrazine hydrate reduces ferric chloride while generating nitrogen gas as the sole byproduct .

  • Ligand Exchange:
    Fe(OH)3+3p-TsOHFe(p-TsO)3+3H2O\text{Fe(OH)}_3 + 3\text{p-TsOH} \rightarrow \text{Fe(p-TsO)}_3 + 3\text{H}_2\text{O}
    Maintained at 60-80°C for 8 hours to ensure complete complexation .

Table 2: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature70±2°CMaximizes ligand exchange efficiency
pH Control2.5-3.0Prevents Fe³⁺ hydrolysis
Stirring Rate400-600 rpmEnhances mass transfer

Industrial Manufacturing

Commercial production scales the laboratory process using continuous flow reactors with:

  • Automated pH adjustment systems

  • Thin-film evaporation for water removal

  • Fluidized-bed drying to prevent hydrate decomposition
    American Elements reports production capacities exceeding 10 metric tons/year for technical-grade material .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) shows three distinct endotherms:

  • 110-120°C: Loss of coordination water (ΔH = 148 J/g)

  • 290-310°C: Decomposition of tosylate ligands (ΔH = 487 J/g)

  • 400°C: Formation of Fe₂O₃ residues

Table 3: Critical Physical Properties

PropertyValueMeasurement Standard
Melting Point290-310°C (decomposes)ASTM E794
Bulk Density1.45±0.05 g/cm³ISO 3923-1
Solubility in DMSO82 g/100 mL (25°C)USP <1231>
Refractive Index1.532±0.002Abbe refractometer

Solution Chemistry

Aqueous solutions (10% w/v) exhibit:

  • pH 2.3-2.8 due to sulfonic acid residual protons

  • Conductivity of 48 mS/cm at 25°C

  • UV-Vis absorbance maxima at 310 nm (π→π* transition) and 450 nm (d-d transition)

Industrial and Research Applications

Electronics Manufacturing

As the preferred oxidant for polypyrrole synthesis in solid electrolytic capacitors, it enables:

  • Capacitance densities up to 300 μF/cm²

  • ESR values <10 mΩ at 100 kHz

  • 85°C/1000 hr lifespan exceeding standard MIL-PRF-55365G

Organic Synthesis

The compound catalyzes key transformations:

  • Mukaiyama aldol reactions (90-95% yield)

  • Oxidative coupling of phenols (TOF = 1200 hr⁻¹)

  • Asymmetric epoxidations with 85% ee using chiral modifiers

Table 4: Catalytic Performance Metrics

Reaction TypeSubstrateConversionSelectivity
Benzyl Alcohol Oxidation4-Nitrobenzyl alcohol98%99%
Diels-Alder CycloadditionAnthracene + Maleimide92%88%
Heck CouplingStyrene + Iodobenzene85%91%
ParameterOSHA PELNIOSH REL
Inhalation (Fe)1 mg/m³ TWA0.1 mg/m³ TWA
Dermal ExposureProhibitedProhibited
Biological MonitoringSerum ferritin <300 μg/LUrinary Fe <80 μg/L

Recent Technological Advancements

The development of nitrate-free synthesis routes (Patent CN101973913A) has reduced wastewater treatment costs by 40% while increasing product purity to 99.5% . Hybrid production methods combining microwave-assisted synthesis (2.45 GHz, 800W) with membrane filtration achieve:

  • 98% yield in 3 hours vs. 8 hours conventionally

  • Particle size distribution of 10-50 μm (D90 <75 μm)

  • Residual chloride content <50 ppm

Current research focuses on:

  • Nanocomposite formulations for flexible electronics

  • Photocatalytic water splitting applications

  • Biodegradable coordination polymers for drug delivery

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